
1,3-二苄基哌嗪二马来酸盐
描述
1,3-Dibenzylpiperazine dimaleate is a chemical compound with the molecular formula C26H30N2O8 and a molecular weight of 498.5 g/mol. It is a research chemical identified by its chemical structure, which consists of two benzyl groups attached to a piperazine ring, and it is combined with maleic acid to form the dimaleate salt. This compound is used in various scientific research applications due to its unique chemical properties.
科学研究应用
1,3-Dibenzylpiperazine dimaleate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving the modulation of biological pathways and as a potential ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dibenzylpiperazine dimaleate can be synthesized through a multi-step process involving the reaction of piperazine with benzyl chloride to form 1,3-dibenzylpiperazine. This intermediate is then reacted with maleic acid to form the dimaleate salt . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the synthesis of 1,3-dibenzylpiperazine dimaleate can be optimized using microwave-assisted synthesis, which increases the reaction rate and yield . This method involves the transformation of microwave energy into heat, leading to more efficient reactions and reduced side products.
化学反应分析
Types of Reactions
1,3-Dibenzylpiperazine dimaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, where nucleophiles replace the benzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the benzyl groups.
Substitution: Substituted piperazine derivatives with various functional groups.
作用机制
The mechanism of action of 1,3-dibenzylpiperazine dimaleate involves its interaction with various molecular targets, including receptors and enzymes. The compound can modulate the activity of these targets by binding to them and altering their function. This modulation can lead to changes in cellular signaling pathways and physiological responses .
相似化合物的比较
Similar Compounds
1-Benzylpiperazine: A related compound with similar structural features but different pharmacological properties.
1-(3-Chlorophenyl)piperazine: Another piperazine derivative with distinct chemical and biological activities.
1-(3-Trifluoromethyl-phenyl)piperazine: Known for its use in various research applications and its unique chemical properties.
Uniqueness
1,3-Dibenzylpiperazine dimaleate is unique due to its specific combination of benzyl groups and the piperazine ring, which imparts distinct chemical reactivity and biological activity. Its dimaleate salt form enhances its solubility and stability, making it suitable for various research applications.
属性
IUPAC Name |
(Z)-but-2-enedioic acid;1,3-dibenzylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2.2C4H4O4/c1-3-7-16(8-4-1)13-18-15-20(12-11-19-18)14-17-9-5-2-6-10-17;2*5-3(6)1-2-4(7)8/h1-10,18-19H,11-15H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGHBTRTYIBIGA-SPIKMXEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1NC(CN(C1)CC2=CC=CC=C2)CC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


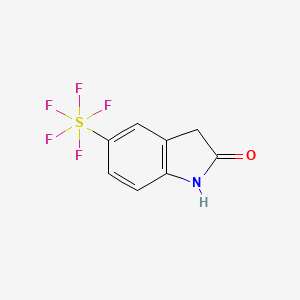


![3,3-Dimethyl-1-[2-(methylamino)ethyl]urea](/img/structure/B1457256.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B1457257.png)

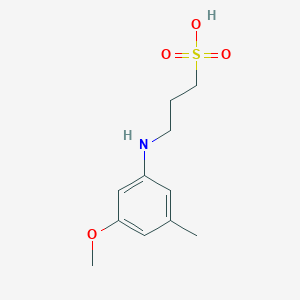
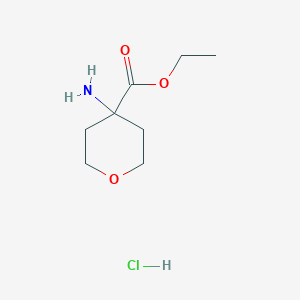
![2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B1457262.png)
![3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B1457266.png)
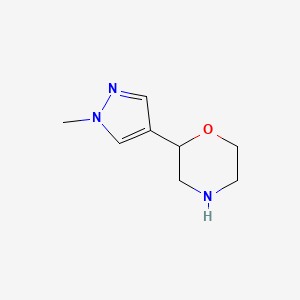

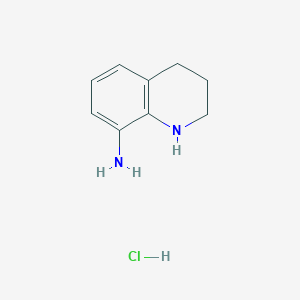
![Tert-butyl 5-azaspiro[2.5]octan-8-ylcarbamate](/img/structure/B1457272.png)
